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Cat. No.: B011074 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing MES (2-(N-

morpholino)ethanesulfonic acid) buffer for the fixation of biological samples for electron

microscopy (EM). MES, a zwitterionic "Good's" buffer, presents a viable and safer alternative to

traditional buffers like cacodylate and phosphate, offering excellent pH stability within its

effective range and minimal interference with biological processes.

Introduction to MES Buffer
MES is a sulfonic acid-based buffer with a pKa of 6.1 at 25°C, making it an effective buffering

agent in the pH range of 5.5 to 6.7.[1][2] Its key advantages in the context of electron

microscopy include:

Safety: MES is non-toxic, providing a significant advantage over the hazardous, arsenic-

containing cacodylate buffer.[3]

Stability: It is chemically stable and does not tend to precipitate with cations like calcium,

which can be an issue with phosphate buffers.[2][3]

Low Reactivity: MES does not significantly interact with most metal ions and has minimal

interference with many biological reactions.[2]
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Low UV Absorbance: It exhibits minimal absorbance in the UV range, which is beneficial for

correlative studies.[4]

Comparative Analysis of Common EM Buffers
The choice of buffer is a critical step in preserving the ultrastructure of biological specimens.

Below is a comparison of MES with two other commonly used buffers in electron microscopy.

Feature MES Buffer Cacodylate Buffer Phosphate Buffer

Effective pH Range 5.5 - 6.7[1] 5.0 - 7.4[5]
Broad, adaptable

range (e.g., 5.8 - 8.0)

Toxicity Non-toxic

Toxic (contains

arsenic), potential

carcinogen[3]

Non-toxic[3]

Precipitation with

Cations

Does not precipitate

with Ca²⁺ or other

divalent cations[2]

Does not precipitate

with calcium ions[3]

Can precipitate with

divalent cations (e.g.,

Ca²⁺, Mg²⁺) and

uranyl acetate[3][6]

Reactivity with

Fixatives

Generally low

reactivity

Does not react with

aldehyde fixatives[5]

Generally low

reactivity

Shelf Life of Solution

Good, but can turn

yellow over time,

especially if

autoclaved[7]

Long shelf life,

resistant to microbial

growth[3][6]

Shorter shelf life, can

support microbial

growth[3][6]

Primary Applications

in EM

General purpose,

good for

immunoelectron

microscopy, safer

alternative to

cacodylate

Standard for

ultrastructural

preservation,

especially when

avoiding phosphate

precipitates is crucial

General histology,

immunohistochemistry

, electron microscopy
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The following protocols provide a framework for using MES buffer in the primary and secondary

fixation steps for transmission electron microscopy (TEM). Researchers should note that

optimal conditions may vary depending on the specific sample type and experimental goals.

Preparation of MES Buffer Stock Solution (0.1 M)
This protocol outlines the preparation of a 0.1 M MES stock solution, which can be used to

prepare the working fixative solutions.

Materials:

MES (2-(N-morpholino)ethanesulfonic acid), free acid (M.W. 195.24 g/mol ) or monohydrate

(M.W. 213.25 g/mol )

Deionized water (dH₂O)

1N or 10N Sodium hydroxide (NaOH) solution

pH meter

Magnetic stirrer and stir bar

Volumetric flask

Procedure:

Weighing MES: To prepare 1 L of 0.1 M MES buffer, weigh out 19.52 g of MES free acid or

21.33 g of MES monohydrate.

Dissolving: Add the MES powder to approximately 800 mL of dH₂O in a beaker with a

magnetic stir bar. Stir until the powder is completely dissolved.[1] The initial pH will be acidic.

pH Adjustment: Place the beaker on the magnetic stirrer and immerse a calibrated pH

electrode into the solution. Slowly add NaOH solution dropwise while monitoring the pH.

Adjust the pH to the desired value (typically between 6.0 and 6.5 for most applications).[1]

Final Volume: Once the desired pH is reached and stable, transfer the solution to a 1 L

volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinsing to the
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volumetric flask. Bring the final volume to 1 L with dH₂O.

Sterilization and Storage: For long-term storage, the buffer solution can be filter-sterilized

using a 0.22 µm filter.[1] Store the buffer at 4°C.[1] It is recommended to prepare fresh

solutions for critical applications.

Primary Fixation with Glutaraldehyde in MES Buffer
This protocol describes the use of MES buffer for the primary fixation step with glutaraldehyde.

Materials:

0.1 M MES buffer (prepared as in 3.1)

EM-grade glutaraldehyde (e.g., 25% or 50% aqueous solution)

Sucrose (optional, for osmolarity adjustment)

Specimen

Glass vials

Procedure:

Prepare Primary Fixative: In a fume hood, prepare the desired concentration of

glutaraldehyde (typically 2-4%) in 0.1 M MES buffer.[8] For example, to prepare 10 mL of

2.5% glutaraldehyde in 0.1 M MES buffer, add 1 mL of 25% glutaraldehyde to 9 mL of 0.1 M

MES buffer.

Osmolarity Adjustment (Optional): The osmolarity of the fixative solution should be slightly

hypertonic to the sample.[9] If necessary, adjust the osmolarity by adding sucrose.

Fixation: Immediately immerse the tissue blocks (typically 1 mm³) or cells in the primary

fixative solution.[10] The volume of the fixative should be at least 10-20 times the volume of

the sample.

Incubation: Incubate the samples for 1-2 hours at room temperature or overnight at 4°C.[11]

[12] The optimal time will depend on the tissue type and size.
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Washing: After fixation, carefully remove the fixative solution and wash the samples three

times with 0.1 M MES buffer for 10-15 minutes each time to remove excess glutaraldehyde.

[11]

Secondary Fixation with Osmium Tetroxide in MES
Buffer
This protocol details the use of MES buffer for the secondary fixation step with osmium

tetroxide.

Materials:

0.1 M MES buffer (prepared as in 3.1)

Osmium tetroxide (OsO₄) solution (e.g., 4% aqueous solution)

Washed specimens from primary fixation

Procedure:

Prepare Secondary Fixative: In a certified fume hood, prepare a 1-2% osmium tetroxide

solution in 0.1 M MES buffer.[8][13] For example, to prepare a 1% OsO₄ solution, mix equal

parts of a 2% aqueous OsO₄ solution and 0.2 M MES buffer. Caution: Osmium tetroxide is

highly toxic and volatile. Handle with extreme care and appropriate personal protective

equipment (PPE).

Post-Fixation: Immerse the washed specimens in the osmium tetroxide solution.

Incubation: Incubate for 1-2 hours at room temperature in the dark.[14]

Rinsing: Carefully remove the osmium tetroxide solution and dispose of it according to

institutional guidelines. Rinse the samples three times with distilled water for 5-10 minutes

each.[14]

Dehydration and Embedding: The samples are now ready for dehydration through a graded

ethanol series and subsequent embedding in resin according to standard protocols.
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Key Parameters for MES-Based Fixation
Successful fixation requires careful control of several parameters. The following table provides

a general guide for using MES buffer in electron microscopy protocols.

Parameter
Recommended
Range/Value

Notes

MES Buffer Concentration 0.05 M - 0.2 M
0.1 M is a common starting

concentration.

pH 6.0 - 6.8
Should be optimized for the

specific tissue or cell type.

Glutaraldehyde Concentration 2% - 4% (v/v)
Higher concentrations may be

needed for dense tissues.

Osmium Tetroxide

Concentration
1% - 2% (w/v)

1% is most common for routine

fixation.[14]

Primary Fixation Time
1 - 2 hours at RT, or overnight

at 4°C

Dependent on sample size and

type.[11][12]

Secondary Fixation Time 1 - 2 hours at RT
Should be performed in the

dark.[14]

Osmolarity
Slightly hypertonic to the

sample

Can be adjusted with sucrose

or salts.

Visualized Workflows and Logic
General Workflow for EM Sample Fixation with MES
Buffer
The following diagram illustrates the key steps in preparing a biological sample for electron

microscopy using MES buffer.
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Buffer and Fixative Preparation

Fixation and Processing

Prepare 0.1M MES Buffer

Prepare Glutaraldehyde in MES Buffer Prepare Osmium Tetroxide in MES Buffer

Primary Fixation
(Glutaraldehyde in MES)

Secondary Fixation
(Osmium Tetroxide in MES)

Sample Acquisition (Tissue/Cells)

Wash with MES Buffer

Rinse with Distilled Water

Dehydration
(Graded Ethanol Series)

Resin Infiltration and Embedding

Ultrathin Sectioning

Staining
(Uranyl Acetate & Lead Citrate)

TEM Imaging

Click to download full resolution via product page

General workflow for electron microscopy sample preparation using MES buffer.
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Decision-Making for Buffer Selection in Electron
Microscopy
This diagram outlines the logical considerations when choosing an appropriate buffer for your

electron microscopy experiment.

Key Considerations

Buffer Choices

Start: Choose a Buffer for EM Fixation

Is toxicity a concern?
(e.g., arsenic in cacodylate) Does the protocol involve Ca²⁺ ions? What is the optimal pH for the sample?Is it for immunoelectron microscopy?

Use MES Buffer
(Non-toxic, Ca²⁺ compatible)

Yes

Use Cacodylate Buffer
(Good preservation, but toxic)

NoYes

Use Phosphate Buffer
(Non-toxic, but can precipitate Ca²⁺)

NopH 5.5 - 6.7 pH 5.0 - 7.4 Wide rangeOften a good choice

Click to download full resolution via product page

Decision tree for selecting a buffer for electron microscopy.

Conclusion
MES buffer is a valuable tool for researchers seeking a reliable and safer alternative to

traditional buffers in electron microscopy. Its favorable chemical properties, including non-

toxicity and compatibility with divalent cations, make it an excellent choice for a wide range of

applications, including standard ultrastructural analysis and immunoelectron microscopy. While

the protocols provided here offer a solid foundation, empirical optimization for specific sample

types is always recommended to achieve the best possible preservation of cellular detail.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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